![molecular formula C24H24N4O3 B4894516 1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine
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Overview
Description
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine, commonly known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. FMPP is a potent and selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
FMPP acts as a potent and selective agonist at the serotonin receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes, including mood regulation, pain perception, and inflammation.
Biochemical and Physiological Effects:
The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes. FMPP has been found to have analgesic effects, which make it a potential candidate for the treatment of pain. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. FMPP has also been found to have an impact on mood regulation and has been studied for its potential use in the treatment of depression and anxiety.
Advantages and Limitations for Lab Experiments
FMPP has several advantages for lab experiments. It is a potent and selective agonist at the serotonin receptor, which makes it a useful tool for studying the role of the serotonin receptor in various physiological and biochemical processes. FMPP has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of FMPP is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Future Directions
There are several future directions for the study of FMPP. One potential direction is the development of FMPP-based drugs for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of FMPP's impact on various physiological and biochemical processes, including pain perception, inflammation, and mood regulation. Furthermore, the development of new and improved synthesis methods for FMPP may increase its availability and use in scientific research.
Synthesis Methods
The synthesis of FMPP involves the reaction of 2-furoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-(6-methoxy-2-naphthyl)-1H-pyrazole-4-carbaldehyde to yield FMPP. The synthesis of FMPP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
FMPP has been extensively studied for its potential therapeutic applications. It has been found to have a potent and selective agonist activity at the serotonin receptor, which makes it a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. FMPP has also been studied for its potential use in the treatment of migraines and other types of headaches. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
furan-2-yl-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-7-6-17-13-19(5-4-18(17)14-21)23-20(15-25-26-23)16-27-8-10-28(11-9-27)24(29)22-3-2-12-31-22/h2-7,12-15H,8-11,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQCWWHWZGNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine |
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